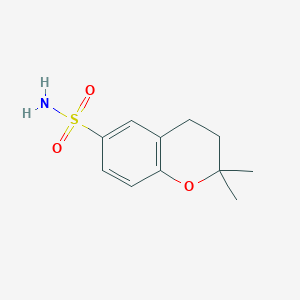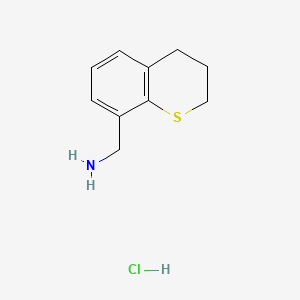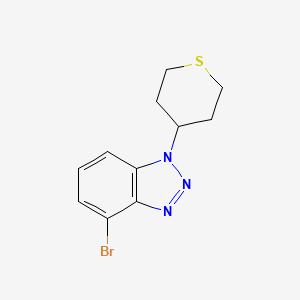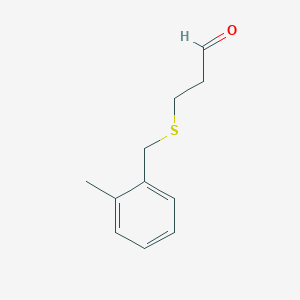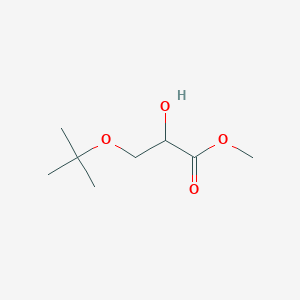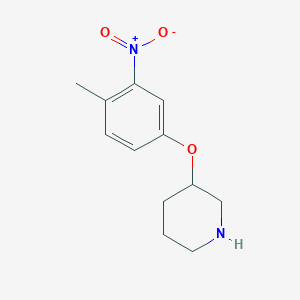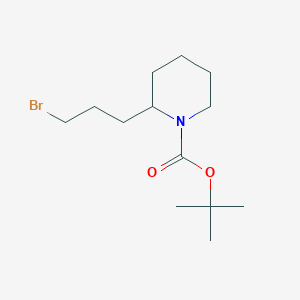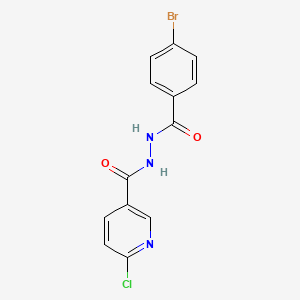
N'-(4-bromobenzoyl)-6-chloropyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-bromobenzoyl)-6-chloropyridine-3-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromobenzoyl group attached to a chloropyridine ring, with a carbohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-bromobenzoyl)-6-chloropyridine-3-carbohydrazide typically involves the reaction of 4-bromobenzoic acid with 6-chloropyridine-3-carbohydrazide under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the carbohydrazide . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The raw materials are sourced in bulk, and the reaction parameters are carefully controlled to minimize impurities and by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
N’-(4-bromobenzoyl)-6-chloropyridine-3-carbohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups and overall structure.
Coupling Reactions: The carbohydrazide moiety can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
科学的研究の応用
N’-(4-bromobenzoyl)-6-chloropyridine-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of N’-(4-bromobenzoyl)-6-chloropyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .
類似化合物との比較
Similar Compounds
4-bromobenzoyl chloride: A related compound used in the synthesis of various organic molecules.
6-chloropyridine-3-carbohydrazide: A precursor in the synthesis of N’-(4-bromobenzoyl)-6-chloropyridine-3-carbohydrazide.
N-acylurea derivatives: Compounds with similar structural features and applications in organic synthesis.
Uniqueness
N’-(4-bromobenzoyl)-6-chloropyridine-3-carbohydrazide is unique due to its combination of a bromobenzoyl group and a chloropyridine ring with a carbohydrazide moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
785708-50-1 |
|---|---|
分子式 |
C13H9BrClN3O2 |
分子量 |
354.58 g/mol |
IUPAC名 |
N'-(4-bromobenzoyl)-6-chloropyridine-3-carbohydrazide |
InChI |
InChI=1S/C13H9BrClN3O2/c14-10-4-1-8(2-5-10)12(19)17-18-13(20)9-3-6-11(15)16-7-9/h1-7H,(H,17,19)(H,18,20) |
InChIキー |
MLACBVVDYGHXMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CN=C(C=C2)Cl)Br |
溶解性 |
10.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



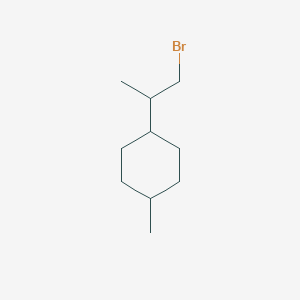
![2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13557769.png)
![O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine](/img/structure/B13557770.png)
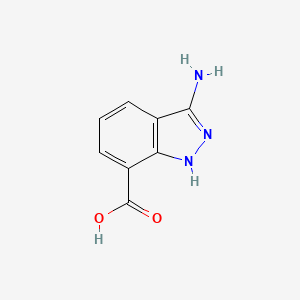
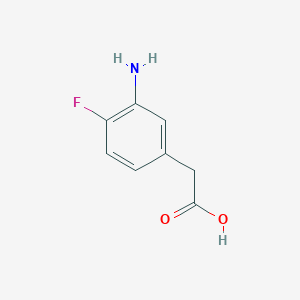
![N-[2-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B13557789.png)
